m-PEG4-CH2-methyl ester

PROTAC Linker Length Ternary Complex

m-PEG4-CH2-methyl ester (CAS 1920109-55-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative belonging to the PEG and alkyl/ester class of linkers. It is primarily employed as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.

Molecular Formula C12H24O6
Molecular Weight 264.31 g/mol
Cat. No. B609256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-CH2-methyl ester
Synonymsm-PEG4-(CH2)3-methyl ester
Molecular FormulaC12H24O6
Molecular Weight264.31 g/mol
Structural Identifiers
InChIInChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3
InChIKeyXIAKKRXIAOWIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-CH2-methyl ester: A PROTAC Linker with a Defined PEG4 Spacer and Methyl Ester Termination


m-PEG4-CH2-methyl ester (CAS 1920109-55-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative belonging to the PEG and alkyl/ester class of linkers . It is primarily employed as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand [1]. The molecule features a defined tetraethylene glycol (PEG4) spacer that enhances aqueous solubility and reduces aggregation, and a terminal methyl ester group that serves as a protected or activatable handle for further conjugation [2].

PEG4 spacer supports optimal ternary complex geometry

Monodisperse chain ensures conjugate homogeneity

Methyl ester enables controlled stepwise bioconjugation

Why m-PEG4-CH2-methyl ester Cannot Be Directly Replaced by Other PEG Linkers or Functionalized Analogs


Generic substitution of m-PEG4-CH2-methyl ester with other PEG-based linkers or functionalized analogs is not straightforward due to critical differences in linker length, spacer composition, and terminal reactivity [1]. The PEG4 unit provides a specific 12-atom span, which has been empirically validated as an optimal length for forming productive ternary complexes in PROTAC design; shorter (e.g., PEG2) or longer (e.g., PEG6) linkers often result in significantly reduced degradation potency (DC50) . Furthermore, the methyl ester terminus offers a distinct synthetic advantage over more reactive NHS esters or less stable carboxylic acids, enabling controlled, stepwise conjugation strategies that are essential for modular PROTAC assembly .

PEG4 spacer length alteration may reduce degradation potency

NHS ester substitution introduces rapid hydrolysis, limiting stepwise control

Polydisperse PEG may increase aggregation and batch variability

Quantitative Differentiation of m-PEG4-CH2-methyl ester: Linker Length, Reactivity, and Solubility


PEG4 Linker Length Enables Optimal PROTAC Ternary Complex Formation

The m-PEG4-CH2-methyl ester linker provides a 12-atom spacing between conjugation points. This length aligns with the empirically determined optimal range for PROTAC linker length (12–20 atoms) [1]. In a direct comparison using a related PROTAC (Ibrutinib-based PROTAC 2 vs. PROTAC 3), the PEG4-containing construct achieved a DC50 of 200 nM in THP-1 cells for BTK degradation, whereas constructs with shorter or longer linkers exhibited reduced or undetectable degradation activity .

PEG4 spacer vs. shorter/longer linkers
Class-level inference
DC50 200 nM (THP-1, BTK degradation)
Supports ternary complex formation optimization
PEG4 aligns with 12–20 atom optimal range
PROTAC Linker Length Ternary Complex DC50

Methyl Ester Functional Group Provides Controlled Reactivity Compared to NHS Esters

The terminal methyl ester in m-PEG4-CH2-methyl ester is stable under neutral aqueous conditions but hydrolyzes under strongly basic conditions to yield a carboxylic acid [1]. In contrast, NHS esters (e.g., m-PEG4-NHS ester) undergo rapid hydrolysis with a half-life of less than 5 minutes at pH 7–8, necessitating immediate use and often large excesses . This difference allows for greater synthetic control and reduced waste in multi-step PROTAC syntheses.

Methyl ester vs. NHS ester stability
Cross-study comparable
NHS ester hydrolyzes >100-fold faster at pH 7–8
Methyl ester enables controlled stepwise assembly
Half-life <5 min for NHS ester vs. stable methyl ester
PROTAC Linker Methyl Ester NHS Ester Hydrolysis

m-PEG4-CH2-methyl ester Exhibits Favorable Solubility Profile for PROTAC Formulation

m-PEG4-CH2-methyl ester is soluble in DMSO at concentrations suitable for PROTAC synthesis [1]. In comparative formulation studies, the analogous carboxylic acid derivative (m-PEG4-CH2COOH) achieved a solubility of ≥2.5 mg/mL in DMSO/corn oil mixtures . The methyl ester variant is expected to exhibit comparable or slightly higher solubility due to its reduced polarity, facilitating easier handling and formulation in PROTAC research.

Solubility profile for formulation
Cross-study comparable
Soluble in DMSO; acid analog ≥2.5 mg/mL in DMSO/corn oil
Supports DMSO stock solution preparation
Methyl ester expected to show comparable solubility
PROTAC Solubility Formulation DMSO

Monodisperse PEG4 Chain Reduces Aggregation and Improves Conjugate Homogeneity

The m-PEG4-CH2-methyl ester linker is monodisperse (exact molecular weight 264.32 g/mol), ensuring consistent chain length and reduced batch-to-batch variability . In contrast, polydisperse PEG linkers introduce heterogeneity that can lead to aggregate formation and variable pharmacokinetics [1]. This precise molecular definition is critical for reproducible PROTAC synthesis and for generating homogeneous conjugates.

Monodisperse PEG4 vs. polydisperse PEG
Class-level inference
Exact MW 264.32 g/mol, monodisperse
Ensures conjugate homogeneity and SAR reproducibility
Polydisperse PEG may cause aggregate formation
PROTAC Monodisperse PEG Aggregation Conjugation

Optimal Application Scenarios for m-PEG4-CH2-methyl ester Based on Quantitative Differentiation


Modular PROTAC Synthesis Requiring Controlled Stepwise Conjugation

The stable methyl ester group allows for the sequential attachment of target protein and E3 ligase ligands. The ester can be selectively hydrolyzed to a carboxylic acid only when needed, enabling a modular approach that minimizes side reactions and improves overall synthetic yield [1]. This is particularly advantageous when constructing PROTAC libraries with varying linker lengths or compositions, as the methyl ester serves as a protected handle that can be activated on demand.

Development of PROTACs with Optimal Ternary Complex Geometry

The 12-atom PEG4 spacer provides a linker length that aligns with the empirically determined optimal range for forming productive ternary complexes [2]. This makes m-PEG4-CH2-methyl ester a suitable starting point for SAR studies aimed at identifying the ideal linker geometry for a given target protein and E3 ligase pair. It reduces the need for extensive linker length optimization early in a project.

Preparation of Homogeneous Bioconjugates for In Vivo Studies

The monodisperse nature of m-PEG4-CH2-methyl ester ensures that each PROTAC molecule has the same molecular weight and linker length, leading to a homogeneous product [3]. This homogeneity is critical for obtaining reproducible pharmacokinetic and pharmacodynamic data in animal models, as polydisperse linkers can introduce confounding variability.

Linker for PROTACs Where DMSO Solubility is Required

m-PEG4-CH2-methyl ester is soluble in DMSO, a common solvent for PROTAC stock solutions [4]. This solubility facilitates the preparation of concentrated stocks for in vitro assays and enables the formulation of PROTACs for in vivo administration when combined with appropriate co-solvents.

Application
Selection Property
Validation Focus
Modular stepwise PROTAC synthesis
Methyl ester controlled hydrolysis
Stepwise conjugation yield and selectivity
PROTAC ternary complex optimization
12-atom PEG4 spacer length
Ternary complex formation and degradation potency
Homogeneous bioconjugates for in vivo studies
Monodisperse PEG chain
Conjugate homogeneity and PK/PD reproducibility
PROTACs requiring DMSO solubility
Solubility in DMSO
Stock solution preparation and formulation

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